Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

Heterocyclic Chemistry Synthetic Building Block Structure-Activity Relationship

Researchers requiring a well-characterized sulfur-heterocycle building block for anti-inflammatory or antimicrobial SAR often encounter unpredictable reactivity from generic isothiazolinones. Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide provides a structurally defined thione scaffold with reactivity (nucleophilic substitution, oxidation, condensation) inaccessible to saccharin or BIT. • 5-LOX/mPGES-1 inhibitor SAR: IC50 0.15-23.6 μM • Selective cytotoxicity: CC50 4-9 μM (MT-4 lymphocytes) for oncology probes • Broad-spectrum activity: S. aureus, S. typhosa, A. niger • Crystallographically characterized (orthorhombic Pna21) for QC verification

Molecular Formula C7H5NO2S2
Molecular Weight 199.3 g/mol
CAS No. 27148-03-4
Cat. No. B1274213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazole-3(2H)-thione 1,1-dioxide
CAS27148-03-4
Molecular FormulaC7H5NO2S2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)NS2(=O)=O
InChIInChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)
InChIKeyBAVQVWLILLHJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide: Procurement & Technical Baseline


Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide (CAS 27148-03-4) is a heterocyclic compound characterized by a fused benzene and isothiazole ring system bearing a 1,1-dioxide functionality and a thione group at the 3-position . With the molecular formula C7H5NO2S2 and molecular weight of 199.25 g/mol , this compound crystallizes as the sodium salt in an orthorhombic crystal system with space group Pna21 . This compound serves as a versatile building block in synthetic organic chemistry and is available from multiple commercial vendors at standard purity levels of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses [1].

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide: Why Generic Substitution Fails


Generic substitution among benzisothiazole derivatives is scientifically unsound due to profound structure-dependent variations in biological activity, enzyme inhibition profiles, and toxicity endpoints. Compounds within the isothiazolinone and benzisothiazole 1,1-dioxide class exhibit divergent biocidal effects, environmental stability, and toxicological profiles based upon chemical structure [1]. For instance, comparative studies of isothiazolinone biocides demonstrate that unchlorinated versus chlorinated ring structures produce distinct mechanisms of mitochondrial bioenergetic disturbance at different concentration ranges [2]. Furthermore, the presence of the thione group at the 3-position in Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide, as opposed to the ketone group in saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) or the unoxidized sulfur in BIT (1,2-benzisothiazolin-3-one), fundamentally alters chemical reactivity, synthetic utility, and potential biological target engagement [3]. The quantitative evidence below demonstrates exactly where and by how much this compound differs from its closest analogs.

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide: Quantitative Differentiation Evidence


Structural Differentiation from Saccharin: Thione vs. Ketone

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide (target compound) differs from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) by replacement of the carbonyl oxygen at the 3-position with a thione sulfur atom. This structural modification alters chemical reactivity, enabling distinct synthetic transformations including nucleophilic substitution at the sulfur atom, oxidation to sulfoxides or sulfones, and condensation reactions with aldehydes or ketones that are not accessible with the saccharin scaffold . Saccharin reacts primarily through its carbonyl oxygen with electrophilic reagents, whereas the thione functionality provides a softer nucleophilic center with differential reactivity [1].

Heterocyclic Chemistry Synthetic Building Block Structure-Activity Relationship

Enzyme Inhibition Potency Against 5-LOX and mPGES-1

Derivatives synthesized from the Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide scaffold have demonstrated potent inhibition of key inflammatory enzymes. The most potent analogs exhibited IC50 values ranging from 0.15 to 23.6 μM against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1) . In contrast, unmodified saccharin derivatives evaluated for anti-inflammatory activity through COX-1 inhibition showed binding free energies more negative than acetylsalicylic acid (ASA), but without direct IC50 comparisons for 5-LOX or mPGES-1 targets [1].

Enzyme Inhibition Drug Discovery Inflammation

Comparative Cytotoxicity: CD4+ Lymphocytes vs. Saccharin Derivatives

Benzo[d]isothiazole Schiff base derivatives, which share the core benzo[d]isothiazole scaffold with the target compound, exhibited marked cytotoxicity against human CD4+ lymphocytes (MT-4 cell line) with CC50 values ranging from 4 to 9 μM [1]. Notably, these same compounds showed no detectable antiviral or antimicrobial activity in the tested assays, indicating a specific cytotoxic profile rather than broad-spectrum biological activity. This contrasts with saccharin-tetrazolyl and -thiadiazolyl derivatives, which demonstrated insignificant toxicity in Artemia salina models and were nontoxic to H7PX glioma cells at concentrations of 0–100 μg/mL [2].

Cytotoxicity Antiviral Research Immunology

Crystal Structure and Physicochemical Characterization

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide crystallizes as the sodium salt in an orthorhombic crystal system with space group Pna21 . The molecular geometry has been studied using experimental X-ray diffraction methods and calculated from diffraction data. The compound forms hydrogen bonds with water molecules in the crystal lattice, and two possible geometries exist: one with the hydrogen atom above the plane of the thione ring, and one below . Commercial vendors provide batch-specific quality control documentation including NMR, HPLC, and GC analyses, with standard purity of 95% .

Crystallography Material Science Quality Control

Antimicrobial Activity of 3-Substituted Benzisothiazole Dioxides

Twenty 3-substituted 1,2-benzisothiazole 1,1-dioxide derivatives, synthesized from 3-chloro-1,2-benzisothiazole 1,1-dioxide via reaction with aromatic alcohols and thiols, were tested for antimicrobial activity against Staphylococcus aureus (Gram-positive), Salmonella typhosa (Gram-negative), and Aspergillus niger (fungus) [1]. The activities of these 3-substituted derivatives were compared with the activities of their precursor compounds. While specific MIC values are not available in the abstract, the study established that derivatization at the 3-position of the 1,2-benzisothiazole 1,1-dioxide scaffold produces compounds with measurable antimicrobial properties against both bacterial and fungal strains [2].

Antimicrobial Microbiology Drug Development

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide: Research & Industrial Applications


Heterocyclic Building Block for Drug Discovery Libraries

The thione functionality at the 3-position of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide enables nucleophilic substitution, oxidation to sulfoxides or sulfones, and condensation reactions with aldehydes or ketones that are not accessible with saccharin . This differential reactivity supports the synthesis of diverse derivative libraries for structure-activity relationship studies. The scaffold has been used to generate derivatives with IC50 values ranging from 0.15 to 23.6 μM against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase (mPGES-1), demonstrating utility for anti-inflammatory drug discovery programs .

Cytotoxicity Screening for Oncology & Immunology

Benzo[d]isothiazole derivatives exhibit marked cytotoxicity against human CD4+ lymphocytes (MT-4 cells) with CC50 values of 4–9 μM, while lacking antiviral or antimicrobial activity in the same assays . This selective cytotoxic profile, distinct from the low-toxicity profile of saccharin derivatives (nontoxic to H7PX glioma cells at 0–100 μg/mL), makes the scaffold appropriate for oncology research applications where cytotoxic activity is desired .

Broad-Spectrum Antimicrobial Agent Development

3-Substituted 1,2-benzisothiazole 1,1-dioxide derivatives demonstrate antimicrobial activity against Staphylococcus aureus (Gram-positive), Salmonella typhosa (Gram-negative), and Aspergillus niger (fungus) . This broad-spectrum activity profile supports the development of novel antimicrobial agents, particularly in contexts where activity against both bacterial and fungal pathogens is required. The scaffold enables systematic exploration of structure-activity relationships through modification at the 3-position .

Crystallography and Material Science Research

The compound crystallizes as the sodium salt in an orthorhombic crystal system with space group Pna21, forming hydrogen bonds with water molecules in the crystal lattice . Two possible molecular geometries exist: one with the hydrogen atom above the plane of the thione ring, and one below. These well-characterized crystallographic properties support material science applications and enable rigorous quality control in research settings through X-ray diffraction verification .

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